molecular formula C7H7NO4S B1217220 1,3-Benzodioxole-5-sulfonamide CAS No. 5279-49-2

1,3-Benzodioxole-5-sulfonamide

Cat. No. B1217220
Key on ui cas rn: 5279-49-2
M. Wt: 201.2 g/mol
InChI Key: JHTLPSNDZNHQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07282595B2

Procedure details

Sulfuryl chloride (0.18 mol; 24.3 g) is added dropwise to cooled DMF (0.18 mol; 13.14 g) at a rate to maintain <10° C. The reaction complex is stirred at <10° C. for 30 min. 1,3-Benzodioxole is added dropwise over a period of 10 min. The reaction is then warmed to 80° C. and held for 10 min, and finally warmed to 110° C. and held for 10 min. During heating, the reaction turns brown and HCl evolution is observed. The reaction is cooled to room temperature and left overnight under nitrogen. Next, the reaction is poured onto ice (˜150 g), chloroform (70 mL) and water (70 mL). The organic layer is collected and dripped into concentrated ammonium hydroxide (70 mL), yielding a precipitate, which is collected by filtration, washed with water and dried in vacuo at 40° C. to produce 10.28 g of benzo(1,3)dioxole-5-sulfonamide.
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
13.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)(=[O:3])=[O:2].C[N:7](C=O)C.[O:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13][CH2:12]1.Cl>O.C(Cl)(Cl)Cl>[O:11]1[C:15]2[CH:16]=[CH:17][C:18]([S:1]([NH2:7])(=[O:3])=[O:2])=[CH:19][C:14]=2[O:13][CH2:12]1

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
13.14 g
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction complex is stirred at <10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain <10° C
WAIT
Type
WAIT
Details
held for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
finally warmed to 110° C.
WAIT
Type
WAIT
Details
held for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
During heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
WAIT
Type
WAIT
Details
left overnight under nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer is collected
CUSTOM
Type
CUSTOM
Details
yielding a precipitate, which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.